molecular formula C19H19N3O3S B11362285 N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

Cat. No.: B11362285
M. Wt: 369.4 g/mol
InChI Key: KEPBAQJZAKKXRG-UHFFFAOYSA-N
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Description

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide typically involves the formation of the thiadiazole ring followed by the introduction of the propoxybenzamide moiety. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with carbon disulfide, followed by the reaction with substituted anilines. The reaction conditions often involve the use of organic solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of catalysts and advanced purification techniques such as chromatography and crystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide has been studied for various scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the reduction of inflammation or the inhibition of microbial growth. The exact molecular pathways involved are still under investigation, but studies suggest that the compound may interfere with signaling pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide stands out due to its unique thiadiazole ring, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19N3O3S

Molecular Weight

369.4 g/mol

IUPAC Name

N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-propoxybenzamide

InChI

InChI=1S/C19H19N3O3S/c1-3-12-25-16-7-5-4-6-15(16)18(23)21-19-20-17(22-26-19)13-8-10-14(24-2)11-9-13/h4-11H,3,12H2,1-2H3,(H,20,21,22,23)

InChI Key

KEPBAQJZAKKXRG-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=NC(=NS2)C3=CC=C(C=C3)OC

Origin of Product

United States

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